N-(4-chlorophenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide
Description
This compound features a 4-oxo-4H-pyran core substituted at position 6 with a [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl group and at position 3 with a 2-(N-(4-chlorophenyl)acetamido)oxy moiety. Key structural elements include:
- 4-Methyl-4H-1,2,4-triazole: Enhances metabolic stability due to steric shielding of the triazole ring.
- 4-Chlorophenyl acetamide: Improves lipophilicity, aiding membrane permeability.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O4S/c1-22-10-19-21-17(22)27-9-13-6-14(23)15(7-25-13)26-8-16(24)20-12-4-2-11(18)3-5-12/h2-7,10H,8-9H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSCATAYABPMQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound’s pyran ring provides a planar, electron-rich system distinct from the thienopyrimidine () or 1,2,3-triazole () cores in analogs.
- Sulfanyl vs. sulfamoyl groups : The target’s sulfanyl linker (C–S–C) is less polar than sulfamoyl (–SO2–NH2) in 13a–e, favoring lipid bilayer penetration .
Spectroscopic Properties
Infrared (IR) Spectroscopy
| Compound | C=O Stretch (cm⁻¹) | C≡N Stretch (cm⁻¹) | Key Functional Groups |
|---|---|---|---|
| Target | ~1678* | N/A | 4-Oxo-pyran, acetamide |
| 6m | 1678 | N/A | Acetamide, triazole |
| 13a | 1664 | 2214 | Cyanoacetamide, sulfamoyl |
*Inferred from analogous pyran/acetamide compounds.
- The target’s C=O stretch aligns with 6m, suggesting similar electronic environments for the acetamide group .
- C≡N in 13a (2214 cm⁻¹) indicates strong polarization, absent in the target, reflecting divergent reactivity .
NMR Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
